molecular formula (C2H4O)nC13H28O B1164931 POE (16) lanolin alcohol ether CAS No. 61791-20-6

POE (16) lanolin alcohol ether

Cat. No.: B1164931
CAS No.: 61791-20-6
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Description

POE (16) Lanolin Alcohol Ether, also known under synonyms such as Laneth-16, is an ethoxylated derivative of lanolin alcohol, a natural substance obtained from sheep's wool . This chemical is a complex mixture that functions as a nonionic surfactant and is supplied as a pale, waxy solid . Its primary research value lies in its dual functionality as an effective oil-in-water (O/W) emulsifier and a foam stabilizer in surfactant systems . Researchers utilize this compound to form and stabilize finely dispersed mixtures of oil and water, making it highly valuable for studying emulsions and microemulsions . It is recommended for formulating a wide range of leave-on and rinse-off applications in model systems, including creams, lotions, and shampoos . The compound's mechanism of action is based on its molecular structure, which consists of a lipophilic (fat-loving) backbone derived from lanolin-based fatty alcohols like cetyl, oleyl, and stearyl alcohol, and a hydrophilic (water-loving) chain of approximately 16 units of polyethylene glycol (PEG) . This amphiphilic nature allows the molecule to act as a bridge at the oil-water interface, reducing surface tension and preventing the coalescence of dispersed phases, thereby stabilizing the emulsion . In surfactant-based systems, it enhances and stabilizes foam . Furthermore, it is noted for contributing a soft, non-tacky after-feel in dermatological models, which is a key parameter in cosmetic science research . This compound is also employed in laboratory studies to investigate fundamental physical and chemical properties, such as surface tension and viscosity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61791-20-6

Molecular Formula

(C2H4O)nC13H28O

Synonyms

Solulan 16

Origin of Product

United States

Preparation Methods

Lanolin Alcohol Isolation

Lanolin alcohol, the primary precursor for POE (16) lanolin alcohol ether, is obtained through saponification of lanolin (wool grease). Lanolin, a byproduct of wool processing, comprises esters of high molecular weight alcohols and fatty acids. Saponification with alkaline agents (e.g., sodium or potassium hydroxide) hydrolyzes these esters, releasing free alcohols and fatty acids. The alcohol fraction is then separated via solvent extraction or vacuum distillation.

Key Composition of Lanolin Alcohol:

  • Cholesterol: ≥28% (British Pharmacopoeia standard).

  • Aliphatic alcohols: C14–C36 chains, including iso- and anteiso-branched isomers.

  • Triterpene alcohols (lanosterols): ~26%.

The purity and composition of lanolin alcohol significantly influence the reactivity and consistency of the final ethoxylated product. Industrial suppliers often refine lanolin alcohol to remove residual fatty acids and pigments, ensuring optimal ethoxylation efficiency.

Ethoxylation Reaction Process

Reaction Mechanism

This compound is synthesized via base-catalyzed ethoxylation, a nucleophilic addition reaction between lanolin alcohol and ethylene oxide. The process follows these steps:

  • Alkoxide Formation: Lanolin alcohol reacts with a strong base (e.g., potassium hydroxide) to form alkoxide ions, enhancing nucleophilicity.

    R-OH + KOHR-OK++H2O\text{R-OH + KOH} \rightarrow \text{R-O}^- \text{K}^+ + \text{H}_2\text{O}
  • Ethylene Oxide Addition: Ethylene oxide undergoes ring-opening polymerization, adding EO units to the alkoxide:

    R-O+16H2CCH2OR-(O-CH2CH2)16O\text{R-O}^- + 16 \, \text{H}_2\text{C}-\text{CH}_2\text{O} \rightarrow \text{R-(O-CH}_2\text{CH}_2)_{16}\text{O}^-
  • Termination: The reaction is quenched with acid to neutralize the catalyst, yielding this compound.

Industrial-Scale Ethoxylation

Ethoxylation is conducted in pressurized reactors under inert atmospheres (e.g., nitrogen) to prevent explosive ethylene oxide-air mixtures. Critical parameters include:

ParameterTypical RangeImpact on Product Quality
Temperature120–150°CHigher temperatures accelerate reaction but risk EO decomposition.
Pressure3–5 barMaintains EO in liquid phase.
Catalyst Concentration0.1–0.5% (w/w) KOHExcess catalyst increases side reactions.
EO Feed RateGradual addition over 2–4 hrsControls exothermicity and polydispersity.

The reaction is exothermic, necessitating precise temperature control via cooling systems. Post-reaction, unreacted EO is removed under vacuum to minimize residual toxicity.

Post-Reaction Purification and Stabilization

Neutralization and Filtration

Post-ethoxylation, the alkaline catalyst is neutralized with weak acids (e.g., phosphoric or acetic acid), forming insoluble salts (e.g., K3PO4). These salts are removed via filtration or centrifugation, ensuring product clarity and stability.

Vacuum Stripping

Residual ethylene oxide and volatile byproducts are eliminated through vacuum distillation (50–80°C, 10–20 mbar). This step is critical for meeting safety standards, as EO is a known carcinogen.

Additive Incorporation

Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may be added to prevent oxidative degradation during storage.

Quality Control and Characterization

Key Analytical Parameters

This compound is evaluated using the following metrics:

ParameterMethodSpecification
Hydroxyl ValueASTM D427440–60 mg KOH/g
EO ContentNMR or IR Spectroscopy16 ± 1 EO units
Residual EOGas Chromatography<1 ppm
pH (5% solution)Potentiometry5.5–7.5

Challenges in Polydispersity Control

Ethoxylation yields a Poisson distribution of EO units, with the average targeting 16. Advanced reactors with optimized mixing and EO dosing systems minimize polydispersity (PDI <1.1).

Alternative and Emerging Synthesis Methods

Enzymatic Ethoxylation

Lipase-catalyzed ethoxylation remains experimental, with limited efficiency for long-chain EO additions.

Industrial-Scale Production Considerations

Environmental Impact

Waste streams containing EO or alkaline catalysts require neutralization and biodegradability testing. Closed-loop systems recover >95% of unreacted EO, reducing environmental footprint .

Chemical Reactions Analysis

Ethoxylation of Lanolin Alcohol

POE (16) lanolin alcohol ether is synthesized via ethoxylation, where lanolin alcohol (a mixture of cholesterol, lanosterol, and other triterpene alcohols ) reacts with 16 ethylene oxide units under basic conditions. While not directly described in the sources, this process typically follows a nucleophilic addition mechanism:

R OH+16textH2CCH2ObaseR O CH2CH2O)16 H\text{R OH}+16\\text{H}_2\text{C}-\text{CH}_2\text{O}\xrightarrow{\text{base}}\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}

The resulting compound retains hydroxyl groups from unreacted ethylene oxide termini, enabling further reactivity .

Hydrolysis Reactions

The polyoxyethylene (POE) chain is susceptible to hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis :

\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}+\text{H}^+\rightarrow \text{R OH}+\text{HO CH}_2\text{CH}_2\text{O})_{n}\text{ H}\(\text{shorter chains})

Alkaline Hydrolysis :

R O CH2CH2O)16 H+OHR O+HO CH2CH2O)16 H\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}+\text{OH}^-\rightarrow \text{R O}^-+\text{HO CH}_2\text{CH}_2\text{O})_{16}\text{ H}

This cleavage reduces the ethoxylation degree and regenerates free alcohols .

Esterification and Acylation

Like other lanolin derivatives, this compound can undergo esterification with anhydrides or acyl chlorides. For example, acetylation with acetic anhydride targets hydroxyl groups:

R O CH2CH2O)16 OH+(CH3CO)2OR O CH2CH2O)16 O CO CH3+CH3COOH\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ OH}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ O CO CH}_3+\text{CH}_3\text{COOH}

This reaction modifies solubility and emulsifying properties .

Oxidation Reactions

The POE chain’s ether linkages may oxidize under strong conditions (e.g., peroxide exposure), forming carbonyl or carboxyl groups:

R O CH2CH2O)16 HH2O2/H+R O CH2CHO)n COOH\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}\xrightarrow{\text{H}_2\text{O}_2/\text{H}^+}\text{R O CH}_2\text{CHO})_{n}\text{ COOH}

Such oxidation alters hydrophilicity and stability .

Complexation with Metal Ions

The ether oxygen atoms in the POE chain can coordinate with metal ions (e.g., Ba²⁺, Na⁺), as seen in lanolin alcohol purification processes :

R O CH2CH2O)16 H+Ba2+ R O CH2CH2O)16 H Ba 2+\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}+\text{Ba}^{2+}\rightarrow \text{ R O CH}_2\text{CH}_2\text{O})_{16}\text{ H Ba }^{2+}

This property is exploited in formulations requiring controlled viscosity or emulsification.

Thermal Degradation

At elevated temperatures (>150°C), the POE chain may undergo pyrolysis, releasing ethylene oxide or forming unsaturated byproducts:

R O CH2CH2O)16 HΔR OH+CH2=CH2+oligomers\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}\xrightarrow{\Delta}\text{R OH}+\text{CH}_2=\text{CH}_2\uparrow +\text{oligomers}

This degradation impacts product stability in high-temperature applications .

Sulfation and Sulfonation

Reaction with sulfating agents (e.g., sulfur trioxide) introduces sulfate groups:

R O CH2CH2O)16 OH+SO3R O CH2CH2O)16 OSO3H\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ OH}+\text{SO}_3\rightarrow \text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ OSO}_3\text{H}

Sulfated derivatives enhance water solubility and surfactant properties .

Reactivity with Alkali Metals

While not directly tested, sodium reduction (as in lanolin alcohol production ) could cleave ether bonds:

R O CH2CH2O)16 H+NaR ONa+HO CH2CH2O)16 Na\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}+\text{Na}\rightarrow \text{R ONa}+\text{HO CH}_2\text{CH}_2\text{O})_{16}\text{ Na}

This reaction is speculative but aligns with sodium’s role in ester reduction .

Research Gaps and Limitations

The provided sources focus on lanolin alcohol and its acetylated/hydrogenated forms but lack direct studies on this compound. Experimental validation of the above pathways is recommended to confirm reactivity under industrial or cosmetic formulation conditions.

Scientific Research Applications

POE (16) lanolin alcohol ether has been extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used to study the effects of surface tension, viscosity, and other physical and chemical properties.

    Biology: The compound is used in the preparation of nanoemulsions for drug delivery systems.

    Medicine: this compound is used as an emollient and lubricant in various pharmaceutical formulations.

    Industry: The compound is used in the cosmetic industry for the preparation of oil-in-water nanoemulsions.

Mechanism of Action

The mechanism of action of POE (16) lanolin alcohol ether involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

POE Lanolin Alcohol Ethers with Varying EO Units

POE lanolin alcohol ethers differ primarily in their degree of ethoxylation, which directly impacts solubility, hydrophile-lipophile balance (HLB), and application suitability:

Compound EO Units HLB (Estimated) Solubility Key Applications Reference
POE (5) lanolin alcohol ether 5 ~8–10 Lipophilic Ointments, anhydrous creams
POE (16) lanolin alcohol ether 16 ~12–14 Balanced Water-in-oil emulsions, solid cosmetics
POE (25) lanolin alcohol ether 25 ~14–16 Hydrophilic Cleansing products, lotions

Research Findings :

  • Higher EO units (e.g., POE 25) increase water solubility and HLB, making them suitable for rinse-off products, while lower EO variants (e.g., POE 5) excel in oil-phase stabilization .
  • POE (16) strikes a balance, offering moderate emulsification without excessive greasiness, favored in skincare emulsions .
POE Hydrogenated Castor Oil

POE hydrogenated castor oil (e.g., POE 16 hydrogenated castor oil) shares a similar EO chain length but differs in the base alcohol structure:

Property This compound POE (16) Hydrogenated Castor Oil
Base Alcohol Lanolin alcohol (wool wax derivative) Hydrogenated castor oil (ricinoleic acid derivative)
Polarity Moderately polar Highly polar due to hydroxyl groups
Applications Skin-compatible emulsions Solubilizing agent for fragrances, dyes

Key Difference: Hydrogenated castor oil derivatives exhibit stronger solubilizing power for nonpolar actives but may lack the skin-moisturizing properties of lanolin-based ethers .

POE Stearyl Alcohol Ether

POE stearyl alcohol ether (e.g., POE 20 stearyl alcohol ether) is a fatty alcohol-based surfactant with contrasting performance:

Property This compound POE (20) Stearyl Alcohol Ether
Hydrophobicity Moderate (lanolin backbone) High (stearyl alcohol chain)
Skin Feel Emollient, occlusive Less occlusive, lighter texture
Use Cases Barrier creams, heavy emulsions Light lotions, hair conditioners

Research Insight: Stearyl alcohol ethers are less occlusive and better suited for lightweight formulations, whereas lanolin derivatives provide enhanced skin adherence and moisture retention .

Propoxylated Lanolin Alcohol Ethers
Property This compound PPG Lanolin Alcohol Ether
Solubility Water-dispersible Oil-soluble
Irritation Low Moderate (due to PO units)
Biodegradability Moderate Lower

Application Contrast : PPG variants are preferred in anhydrous systems but are less common in rinse-off products due to lower biocompatibility .

Q & A

Q. What is the structural composition and nomenclature of POE (16) lanolin alcohol ether?

this compound is a nonionic surfactant synthesized by ethoxylating lanolin-derived alcohols with 16 ethylene oxide (EO) units. The "POE" prefix denotes polyoxyethylene, while "16" specifies the average number of EO units. Lanolin alcohols are primarily sterols (e.g., cholesterol, lanosterol) and fatty alcohols derived from wool wax. Systematic naming follows IUPAC guidelines for ethers, where the alkyl/aryl groups and EO chain are specified. Structural characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What methods are used to synthesize and purify this compound?

Synthesis involves ethoxylation of lanolin alcohols under controlled alkaline conditions. Purification employs molecular distillation to separate unreacted alcohols and optimize cholesterol recovery (up to 90% with 17.47% purity). Solvent crystallization or vacuum distillation is used to refine the product, improving color and reducing impurities. Response surface methodology (RSM) is applied to optimize parameters like temperature, pressure, and feed rate .

Q. How can gas chromatography (GC) be used to analyze free lanolin alcohol content and pesticide residues in this compound?

GC-FID (flame ionization detection) quantifies free lanolin alcohols using retention times and external calibration curves. GC-MS identifies pesticide residues (e.g., organochlorines) via fragmentation patterns. Pretreatment with gel permeation chromatography (GPC) removes interfering matrix components. Method validation includes linearity (R² > 0.9995), recovery rates (90.49–102.78%), and precision (RSD < 1.31%) .

Advanced Research Questions

Q. How can researchers optimize the ethoxylation process to control EO chain length and minimize polydispersity in this compound?

Advanced optimization involves kinetic studies of EO addition using catalysts like potassium hydroxide or metal oxides. Size-exclusion chromatography (SEC) or MALDI-TOF MS monitors polydispersity. Reaction parameters (temperature, pressure, catalyst concentration) are adjusted to favor uniform chain elongation. Computational modeling (e.g., Monte Carlo simulations) predicts EO distribution .

Q. What advanced techniques resolve contradictions in reported allergenicity data for lanolin alcohol derivatives?

Conflicting patch test results (e.g., 0.4% vs. 28.6% positivity) are analyzed using multivariate regression to account for variables like EO chain length, concentration (e.g., 30% vs. 50% pet.), and patient history. Dual testing with lanolin alcohol and its derivatives (e.g., POE-modified forms) isolates allergenic components. Seasonal variations in reactivity (e.g., higher spring sensitivity) are studied via longitudinal cohort analyses .

Q. How does the EO chain length in POE (n) lanolin alcohol ether influence critical micelle concentration (CMC) and emulsification efficacy?

Structure-activity relationships are determined by synthesizing analogs with varying EO units (n = 5–25) and measuring CMC via surface tension assays. HLB (hydrophilic-lipophilic balance) values are calculated to predict emulsification performance. For POE (16), a balance between hydrophilicity (EO chain) and lipophilicity (lanolin sterols) enhances stability in oil-in-water emulsions .

Q. What methodologies detect and quantify pesticide residues in this compound, and how are detection limits validated?

QuEChERS extraction followed by GC-MS/MS or LC-MS/MS screens for diazinon, chlorpyrifos-ethyl, and other residues. Detection limits (e.g., 0.02–1.50 mg/kg) are validated via spike-recovery experiments in lanolin matrices. Compliance with pharmacopeial standards (e.g., European limits: 50 ng/g for organochlorines) is assessed using isotope dilution techniques .

Q. How can spectroscopic and chromatographic data reconcile discrepancies in reported compositional profiles of lanolin alcohols?

Discrepancies in sterol/fatty alcohol ratios are resolved using hyphenated techniques like GC×GC-MS and LC-NMR. Saponification followed by derivatization (e.g., trimethylsilylation) enhances detection of free alcohols. Comparative studies of lanolin sources (e.g., geographic origin, sheep breed) quantify variability in composition .

Methodological Guidelines

  • For synthesis optimization : Use RSM with central composite design to model interactions between temperature, pressure, and catalyst concentration .
  • For allergenicity studies : Combine patch testing (e.g., Finn Chambers) with lymphocyte proliferation assays to differentiate irritant vs. allergic reactions .
  • For contaminant analysis : Validate GC-MS methods using matrix-matched calibration standards to account for lipid-rich lanolin interference .

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